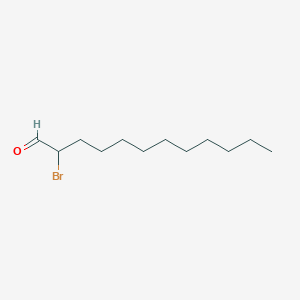
2-Bromododecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromododecanal is an organic compound with the molecular formula C12H23BrO It is a brominated aldehyde, where the bromine atom is attached to the second carbon of a dodecanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromododecanal can be synthesized through several methods. One common approach involves the bromination of dodecanal. This can be achieved using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under mild conditions . The reaction typically proceeds at room temperature, yielding this compound with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromododecanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromododecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-bromododecanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOH, KCN, often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: 2-Bromododecanoic acid.
Reduction: 2-Bromododecanol.
Substitution: Various substituted dodecanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromododecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Researchers use this compound to study the effects of brominated compounds on biological systems. It serves as a model compound for investigating the biological activity of brominated aldehydes.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity that can be explored for therapeutic purposes.
Industry: In industrial chemistry, this compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromododecanal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These dual functionalities allow this compound to interact with various molecular targets, leading to diverse chemical transformations. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Bromododecane: A brominated alkane with the bromine atom on the first carbon.
2-Bromooctadecanal: A longer-chain brominated aldehyde with similar reactivity but different physical properties due to the extended carbon chain.
2-Bromododecanoic Acid: The oxidized form of 2-Bromododecanal, which lacks the aldehyde functionality but retains the bromine atom.
Uniqueness of this compound: this compound is unique due to its combination of an aldehyde group and a bromine atom on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
78389-78-3 |
|---|---|
Fórmula molecular |
C12H23BrO |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
2-bromododecanal |
InChI |
InChI=1S/C12H23BrO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h11-12H,2-10H2,1H3 |
Clave InChI |
PQXLONSXSAAKEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


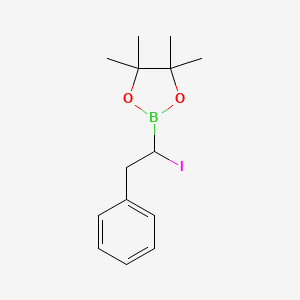


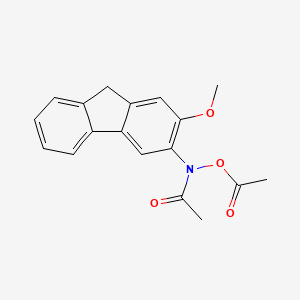
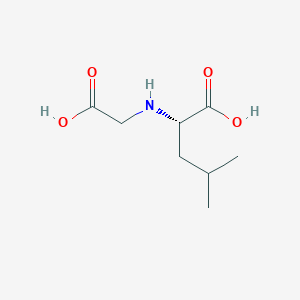
![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
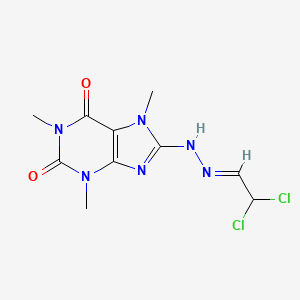
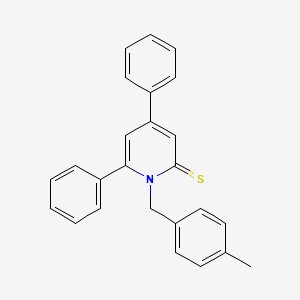
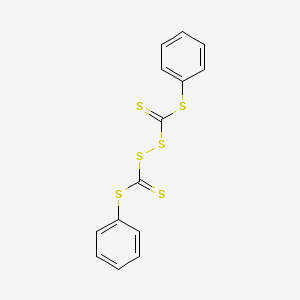
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
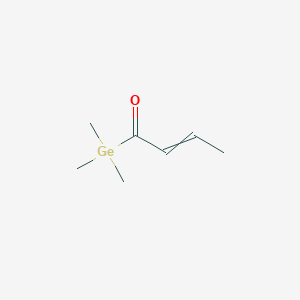
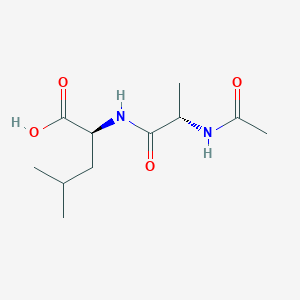
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
